N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide typically involves the reaction of 2-(piperidin-1-ylmethyl)benzene-1-carboximidamide with hydroxylamine . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N’-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic effects and is being investigated for its role in treating various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as prolyl hydroxylase domain-containing protein 2 (PHD2), which plays a role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHD2, the compound can modulate the cellular response to hypoxia and influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide include:
- N’-hydroxy-2-(morpholin-4-ylmethyl)benzene-1-carboximidamide
- N’-hydroxy-2-(pyrrolidin-1-ylmethyl)benzene-1-carboximidamide
- N’-hydroxy-2-(azepan-1-ylmethyl)benzene-1-carboximidamide
Uniqueness
What sets N’-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide apart from similar compounds is its specific interaction with PHD2 and its potential therapeutic effects. The presence of the piperidinyl group may also confer unique chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N'-hydroxy-2-(piperidin-1-ylmethyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H19N3O/c14-13(15-17)12-7-3-2-6-11(12)10-16-8-4-1-5-9-16/h2-3,6-7,17H,1,4-5,8-10H2,(H2,14,15) |
InChI Key |
AAZWKAPUIFMKEH-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=CC=CC=C2/C(=N/O)/N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.